(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate
Overview
Description
(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate (FMPAO) is a novel amine oxalate compound that has recently been studied for its potential applications in scientific research. FMPAO has been found to possess a unique set of properties that make it an attractive choice for a wide range of applications, including drug synthesis, biochemistry, and physiology.
Scientific Research Applications
Catalytic Applications
- Copper-Catalyzed Amination : N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, a related compound, is used as an efficient ligand for copper(I)-catalyzed amination of aryl halides. This system facilitates N-arylation of various amines, amino acids, and ammonia with high functional group tolerance (Wang et al., 2015).
Chemical Synthesis and Reactions
- Formation of Coordination Polymers : Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts, forming coordination polymers that include oxalate and pyridine molecules. This demonstrates the potential of related furyl and pyridyl compounds in forming complex structures (Ghosh et al., 2004).
- Synthesis of Disubstituted Cyclopentenones : E-2-Formyl-3-(2-furyl)propenenitrile reacts with primary aromatic amines to produce various substituted propenenitriles, indicating the reactivity of furyl-containing compounds in complex organic syntheses (Šafár̆ et al., 1993).
Material Science and Coordination Chemistry
- Synthesis of Heterodinuclear Complexes : Oxalate-bridged Cr(III)-M(II) complexes, involving oxalate ions and N-acetylacetonylidene-N-(2-pyridylethyl)aminate, highlight the use of furyl and pyridyl compounds in creating complex inorganic materials (Ohba et al., 1993).
Pharmaceutical Research
- Biological Evaluation of Bipyridine Derivatives : Derivatives of 2-furyl compounds have been synthesized and evaluated for anti-cancer, anti-Alzheimer, and anti-COX-2 activities. This indicates the biomedical research potential of furyl-containing compounds (Attaby et al., 2014).
Analytical Chemistry
- Molybdenum(VI) Determination : 2-(2-Furyl)-3-hydroxy-4H-chromen-4-one, a compound containing a furyl group, is used as a reagent for the spectrophotometric determination of molybdenum. This highlights its use in analytical applications (Dass & Mehta, 1993).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.C2H2O4/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11;3-1(4)2(5)6/h1-7,12H,8-9H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBBDJVJTLFBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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